An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methylpyridine: A Cornerstone Building Block in Modern Synthesis
An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methylpyridine: A Cornerstone Building Block in Modern Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the strategic use of highly functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 5-Bromo-2-fluoro-4-methylpyridine (CAS No. 864830-16-0) has emerged as a particularly valuable and versatile building block.[1] Its unique arrangement of substituents—a reactive bromine atom, an activating fluorine atom, and a methyl group on a pyridine scaffold—provides a rich platform for a diverse array of chemical transformations.[1][2] The pyridine ring is a prevalent core in numerous biologically active compounds, and its precise functionalization is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[3][4]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into the synthesis, reactivity, and application of this critical intermediate. Every protocol and piece of data is presented to serve as a self-validating system for practical application in the laboratory.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation. 5-Bromo-2-fluoro-4-methylpyridine is typically supplied as a colorless to light yellow liquid or oil.[1][5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 864830-16-0 | [6] |
| Molecular Formula | C₆H₅BrFN | [6][7] |
| Molecular Weight | 190.01 g/mol | [6][7] |
| Appearance | Colorless to Light yellow clear liquid/oil | [5] |
| Density | ~1.592 g/cm³ (Predicted) | [8] |
| Boiling Point | ~208.9 °C at 760 mmHg (Predicted) | [1][9] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents | [8][10] |
| Storage | Store at room temperature, sealed in a dry, dark place | [8] |
| SMILES | Cc1cc(F)ncc1Br | [5] |
| InChIKey | PFODFMZCBQUYNG-UHFFFAOYSA-N |
Safety & GHS Classification
Safe handling is non-negotiable. The compound is classified as an irritant.[10] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
| Hazard Class | Code | Description | Source(s) |
| Signal Word | Warning | ||
| Skin Irritation | H315 | Causes skin irritation | [11] |
| Eye Irritation | H319 | Causes serious eye irritation | [11] |
| STOT SE 3 | H335 | May cause respiratory irritation | [11] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing vapors; Wear protective gear; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. | [11] |
Synthesis and Manufacturing
The most common and scalable synthesis of 5-Bromo-2-fluoro-4-methylpyridine proceeds via a two-step sequence starting from the readily available 2-Amino-4-methylpyridine (also known as 2-amino-4-picoline).[12] This method is advantageous due to its high yields and the use of accessible reagents.
Step 1: Electrophilic Bromination The first step involves the selective bromination of the 2-amino-4-picoline ring at the C-5 position. The amino group at C-2 and the methyl group at C-4 are both activating, ortho-para directing groups. The C-5 position is para to the strongly activating amino group, making it the most electronically favorable site for electrophilic substitution. An aqueous bromide-bromate system is an effective and environmentally conscious choice for this transformation.[12]
Step 2: Diazotization and Fluorodediazoniation (Balz-Schiemann Type Reaction) The resulting 5-Bromo-2-amino-4-methylpyridine is then converted to the target compound. This is achieved by diazotization of the amino group using sodium nitrite in anhydrous hydrogen fluoride (HF), followed by decomposition of the resulting diazonium salt to install the fluorine atom.[12] Anhydrous HF serves as both the solvent and the fluoride source, driving the reaction efficiently.
Caption: Synthesis of 5-Bromo-2-fluoro-4-methylpyridine.
Chemical Reactivity and Synthetic Utility
The synthetic power of 5-Bromo-2-fluoro-4-methylpyridine lies in the distinct reactivity of its functional groups, which allows for selective and sequential modifications.
-
C-5 Bromine Atom: The bromine atom is the primary handle for synthetic transformations. It is an excellent leaving group, making it highly amenable to a wide range of palladium-catalyzed cross-coupling reactions.[1] This position is ideal for introducing aryl, heteroaryl, alkyl, or alkyne substituents, which is a cornerstone of modern library synthesis for SAR studies.[3][4]
-
C-2 Fluorine Atom: The fluorine atom is a poor leaving group in palladium-catalyzed reactions but plays a crucial electronic role. Its strong electron-withdrawing nature modulates the electron density of the pyridine ring.[1] While it can be displaced in nucleophilic aromatic substitution (SₙAr) reactions, this typically requires harsh conditions or highly activated nucleophiles. This differential reactivity between the C-Br and C-F bonds is a key strategic advantage, allowing for selective coupling at the C-5 position while leaving the C-2 position untouched for potential later-stage functionalization.[13]
-
C-4 Methyl Group: The methyl group provides steric influence and can be a site for further chemical modification, such as radical bromination, although this is less common.
The most significant applications involve leveraging the C-Br bond for carbon-carbon and carbon-nitrogen bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[14][15] It involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium complex.[16] This reaction is favored in drug development for its mild conditions and exceptional tolerance of a wide variety of functional groups.
Buchwald-Hartwig Amination
The formation of C-N bonds is critical in the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to arylamines.[17][18] This reaction has largely replaced older, harsher methods due to its broad substrate scope and high efficiency.[17] For 5-Bromo-2-fluoro-4-methylpyridine, this allows for the direct introduction of primary or secondary amines at the C-5 position.
Applications in Drug Discovery
The substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a vast range of diseases.[2][4] The ability to use 5-Bromo-2-fluoro-4-methylpyridine to systematically introduce diverse substituents via cross-coupling reactions makes it an invaluable tool for lead optimization.
While specific, publicly disclosed drug synthesis pathways starting directly from this intermediate are often proprietary, its utility can be understood from its application in synthesizing classes of compounds with known biological activity. For example, related pyridinyl-imidazole compounds are potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[19] The general synthetic strategies enabled by this building block are directly applicable to the synthesis of kinase inhibitors, GPCR modulators, and other complex therapeutic agents.
Field-Proven Experimental Protocols
The following protocols are presented as robust, self-validating starting points for laboratory synthesis. Optimization may be required based on the specific substrate and scale.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling 5-Bromo-2-fluoro-4-methylpyridine with an arylboronic acid.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-fluoro-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reagent Addition: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Introduction: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation using a primary or secondary amine.
Caption: Experimental workflow for a Buchwald-Hartwig amination.
Methodology:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add 5-Bromo-2-fluoro-4-methylpyridine (1.0 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq), a suitable palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., XPhos, 0.08 eq) to a dry, sealable reaction tube with a stir bar.
-
Reagent Addition: Add the amine (1.2-1.5 eq) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography to isolate the N-arylated product.
Conclusion
5-Bromo-2-fluoro-4-methylpyridine is a quintessential example of a modern synthetic building block. Its value is derived not just from the functional groups it possesses, but from their differential reactivity, which enables chemists to perform selective, high-yielding transformations. The ability to reliably execute powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations makes this compound an indispensable asset in the rapid generation of molecular diversity, accelerating the discovery and development of new chemical entities across the pharmaceutical and materials science industries.
References
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Pipzine Chemicals. (n.d.). 2-Fluoro-4-Methyl-5-Bromopyridine | CAS 884494-83-1. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 5-Bromo-2-fluoro-4-methylpyridine. Retrieved January 11, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved January 11, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 19). Mastering Organic Synthesis with 5-Bromo-2-fluoro-4-methylpyridine. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from [Link]
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